molecular formula C10H14FNO B11926181 2-[4-(2-Fluoroethoxy)phenyl]ethylamine

2-[4-(2-Fluoroethoxy)phenyl]ethylamine

Katalognummer: B11926181
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: OQWAFNYVKXPEJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Fluoroethoxy)phenyl]ethylamine is an organic compound with the molecular formula C10H14FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a 2-fluoroethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxyphenethylamine.

    Fluoroethoxylation: The hydroxyl group of 4-hydroxyphenethylamine is reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate. This reaction forms the 2-fluoroethoxy group.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Fluoroethoxy)phenyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenethylamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(2-Fluoroethoxy)phenyl]ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmission.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate neurotransmission pathways, potentially affecting mood, cognition, and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenethylamine: The parent compound, which lacks the fluoroethoxy group.

    4-Fluoroamphetamine: A compound with a similar structure but different substitution pattern.

    2-Fluoroethoxyphenylacetic acid: A structurally related compound with different functional groups.

Uniqueness

2-[4-(2-Fluoroethoxy)phenyl]ethylamine is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

2-[4-(2-fluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H14FNO/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4H,5-8,12H2

InChI-Schlüssel

OQWAFNYVKXPEJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCN)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.